Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-
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Overview
Description
Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- is an organic compound with the molecular formula C9H6N4O It is a derivative of propanedinitrile, where a hydrazono group is attached to a 4-hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(4-hydroxyphenyl)hydrazono]- typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for propanedinitrile, [(4-hydroxyphenyl)hydrazono]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-hydroxyphenyl)hydrazono]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, [(4-methoxyphenyl)hydrazono]-
- Propanedinitrile, [(4-cyanophenyl)hydrazono]-
- Propanedinitrile, [(4-phenylazo)phenyl]hydrazono]-
Uniqueness
Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions compared to its analogs
Properties
CAS No. |
55966-85-3 |
---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-8(6-11)13-12-7-1-3-9(14)4-2-7/h1-4,12,14H |
InChI Key |
XTCRJLBGLWCFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)O |
Origin of Product |
United States |
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